Noribogaine

Opioid receptor binding Kappa opioid receptor Pharmacology

Sourcing noribogaine for addiction or neuroplasticity research requires strict pharmacological fidelity. This compound is the only iboga alkaloid with functional G-protein biased KOR agonism and potent β-arrestin recruitment antagonism (IC50 1 µM), making it irreplaceable for probing biased signaling. Unlike ibogaine, it robustly upregulates GDNF in the VTA to reduce alcohol self-administration—a mechanism not shared by 18-MC—directly supporting its clinical development pipeline as DMX-1001. With a defined regulatory path, patented synthetic routes, and human PK data (half-life 28–49 h), noribogaine offers a de-risked, high-potency asset for translational research programs. Ensure your supplier provides an analytical certificate confirming ≥95% purity to guarantee reproducibility in these specialized assays.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
Cat. No. B1226712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoribogaine
Synonyms12-hydroxy-ibogamine
12-hydroxyibogamine
12-OH-ibogamine
noribogaine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O
InChIInChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1
InChIKeyRAUCDOKTMDOIPF-RYRUWHOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noribogaine: A Biased Kappa-Opioid Agonist and Active Metabolite for Advanced Addiction Research


Noribogaine (12-hydroxyibogamine) is the principal active metabolite of the naturally occurring iboga alkaloid ibogaine [1]. It is an indole alkaloid characterized by a unique G-protein biased kappa-opioid receptor (KOR) agonist profile, coupled with mu-opioid receptor (MOR) antagonism [2]. Unlike its parent compound ibogaine, noribogaine is being actively developed as a therapeutic candidate (DMX-1001) for Alcohol Use Disorder (AUD) and other substance use disorders, with a focus on promoting neuroplasticity and reducing cravings [3]. This development is driven by its distinct pharmacology, which differentiates it from both ibogaine and synthetic analogs like 18-methoxycoronaridine (18-MC).

Noribogaine vs. Ibogaine & 18-MC: Why Procurement Decisions Demand Rigorous Comparative Data


Generic substitution of noribogaine with ibogaine or its synthetic analog 18-methoxycoronaridine (18-MC) is scientifically unsound due to critical differences in their pharmacological profiles, safety, and mechanisms of action. While all three compounds are iboga alkaloids with reported anti-addictive properties, they exhibit distinct receptor binding affinities, functional selectivity, and adverse effect profiles [1]. For example, noribogaine possesses a unique G-protein biased agonism at the kappa-opioid receptor, a property not shared by ibogaine or 18-MC [2]. Furthermore, their cardiac safety profiles differ drastically, with 18-MC demonstrating a significantly reduced risk of hERG channel blockade compared to both ibogaine and noribogaine [3]. Therefore, selecting the correct compound for a specific research or therapeutic development program requires careful evaluation of the quantitative evidence detailed below.

Quantitative Differentiation: Head-to-Head Data for Noribogaine vs. Key Comparators


Superior Opioid Receptor Affinity: Noribogaine vs. Ibogaine

Noribogaine demonstrates significantly higher binding affinity for key opioid receptors compared to its parent compound, ibogaine. A radioligand-binding study directly compared the two compounds, revealing that noribogaine has a higher affinity for all three major opioid receptor subtypes [1].

Opioid receptor binding Kappa opioid receptor Pharmacology

Unique G-Protein Biased Kappa Agonism: A Pharmacological Distinction

Noribogaine acts as a G-protein biased agonist at the kappa-opioid receptor (KOR), a property that is unique among its structural class, including ibogaine and 18-MC. This means it preferentially activates G-protein-mediated signaling (associated with therapeutic effects) over β-arrestin recruitment (associated with adverse effects like dysphoria) [1].

Biased agonism Functional selectivity G-protein signaling β-arrestin

Human Pharmacokinetics: Extended Half-Life of Noribogaine

Noribogaine exhibits a long elimination half-life in humans, a critical factor distinguishing its pharmacokinetic profile from the rapidly cleared parent compound, ibogaine [1]. This extended half-life has direct clinical implications, as evidenced by a case report where cardiotoxic effects persisted for days after ibogaine was cleared, due to the lingering presence of noribogaine [2].

Pharmacokinetics Half-life Volume of distribution Human data

Divergent Mechanisms: GDNF Upregulation Distinguishes Noribogaine from 18-MC

Despite both having anti-addictive profiles, noribogaine and 18-MC operate through distinct molecular mechanisms. A key differentiator is their effect on Glial cell line-Derived Neurotrophic Factor (GDNF) expression. Noribogaine, like ibogaine, robustly increases GDNF mRNA levels, a mechanism linked to reducing alcohol consumption [1]. In contrast, 18-MC fails to induce this effect [1].

GDNF Neurotrophic factor Alcohol use disorder Mechanism of action

In Vivo Potency: Noribogaine is Twice as Potent as Ibogaine in Behavioral Assays

In a drug discrimination study, rats trained to recognize ibogaine generalized to noribogaine, indicating a shared interoceptive stimulus. Importantly, noribogaine was found to be approximately twice as potent as ibogaine in this behavioral model [1].

Behavioral pharmacology Drug discrimination In vivo potency

Cardiac Safety Profile: 18-MC Shows Reduced hERG Blockade vs. Noribogaine

Cardiac toxicity, primarily due to hERG potassium channel blockade leading to QT prolongation, is a major safety concern for iboga alkaloids. A comparative study assessed the hERG blocking potency of several compounds, revealing a key safety advantage for 18-MC over noribogaine and ibogaine [1]. While both ibogaine and noribogaine potently block hERG channels, 18-MC has a dramatically higher IC50, indicating a much lower pro-arrhythmic risk.

Cardiotoxicity hERG channel QT prolongation Safety pharmacology

Defined Application Scenarios for Noribogaine Based on Evidence-Based Differentiation


Investigating G-Protein Biased Kappa Agonism in Addiction and Pain

For research programs focused on G-protein biased kappa-opioid receptor (KOR) signaling, noribogaine is an indispensable tool compound. Its unique functional profile—acting as a partial G-protein agonist and a potent functional antagonist of β-arrestin recruitment (IC50 of 1 µM)—cannot be replicated by ibogaine or 18-MC [1]. This makes noribogaine the only iboga alkaloid suitable for probing the therapeutic relevance of biased KOR agonism in models of addiction, anxiety, and pain, where separation from β-arrestin-mediated side effects is a primary goal. It serves as a benchmark for evaluating novel biased KOR ligands in this class.

Studying GDNF-Mediated Neuroplasticity in Alcohol Use Disorder (AUD)

Noribogaine is the appropriate choice for preclinical studies investigating the role of GDNF upregulation in reducing alcohol consumption. As demonstrated in comparative studies, noribogaine robustly increases GDNF mRNA levels and reduces alcohol self-administration when infused into the ventral tegmental area (VTA), an effect not shared by the analog 18-MC [1]. This makes noribogaine essential for any research aiming to dissect the GDNF pathway as a mechanism for treating AUD, supporting the ongoing clinical development of noribogaine (DMX-1001) for this indication [2].

Human Clinical Trials for Substance Use Disorder (SUD) Treatment

Noribogaine (as DMX-1001) is currently in active clinical development for Alcohol Use Disorder (AUD), supported by completed Phase I trials that established its safety, tolerability, and a long half-life of 28-49 hours in humans [1]. This human pharmacokinetic data and the established clinical development pathway make it the only iboga alkaloid currently positioned for potential regulatory approval in this area [2]. For organizations planning clinical trials for SUDs, noribogaine represents a defined, derisked asset with a clear regulatory and manufacturing path, including patented synthetic methods [3].

In Vivo Behavioral Pharmacology Requiring Lower Dosing than Ibogaine

When designing in vivo behavioral studies in rodents, noribogaine offers a practical advantage over ibogaine due to its higher potency. As shown in drug discrimination assays, noribogaine is approximately twice as potent as ibogaine (ED50 of 1.98 mg/kg vs. 4.51 mg/kg) [1]. This allows researchers to use lower doses of noribogaine to achieve comparable neurobehavioral effects, which may help in minimizing off-target interactions and simplifying formulation for animal studies. Its long half-life also means that effects can be studied over an extended period post-administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noribogaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.